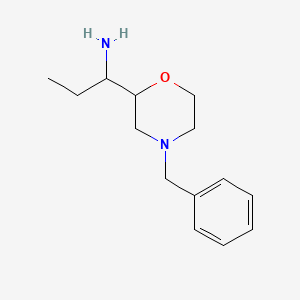

1-(4-Benzylmorpholin-2-yl)propan-1-amine

Description

1-(4-Benzylmorpholin-2-yl)propan-1-amine (CAS: 1249411-93-5) is a synthetic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a propan-1-amine chain at the 2-position . This compound is likely used as a building block in medicinal chemistry, particularly for designing central nervous system (CNS)-targeting molecules or antimicrobial agents, given the pharmacological relevance of morpholine derivatives .

Properties

IUPAC Name |

1-(4-benzylmorpholin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAOXUBCOHRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CN(CCO1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Benzylmorpholin-2-yl)propan-1-amine involves several steps. One common synthetic route includes the reaction of 4-benzylmorpholine with propan-1-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

1-(4-Benzylmorpholin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H17N2O

Molecular Weight: 205.28 g/mol

Canonical SMILES: C1CN(CC1)CC(C)N(C2=CC=CC=C2)C

The compound features a morpholine ring substituted with a benzyl group, which is significant for its biological activity. The morpholine structure contributes to its solubility and ability to interact with biological targets.

Medicinal Chemistry

1-(4-Benzylmorpholin-2-yl)propan-1-amine has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various receptors and enzymes, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of morpholine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways . This indicates that this compound may also possess similar properties worth exploring.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Morpholine derivatives have been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study on related morpholine compounds highlighted their efficacy in protecting neurons from oxidative stress-induced damage, suggesting potential applications in diseases like Alzheimer's and Parkinson's .

Organic Synthesis

In organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including alkylation and acylation.

| Reaction Type | Description | Example |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Synthesis of alkylated morpholines |

| Acylation | Formation of amides or esters | Derivatives for pharmaceutical applications |

The biological activities associated with this compound include:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: Morpholine derivatives have shown promise in reducing inflammation in animal models, indicating possible therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit beneficial biological effects by modulating cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence mitochondrial function and energy metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propan-1-amine Derivatives

Key Observations :

- Morpholine vs. Aromatic Rings : The morpholine group in the target compound distinguishes it from simpler arylpropanamines (e.g., 4-methoxyamphetamine) by introducing a heterocyclic ring, which may enhance solubility and receptor binding specificity .

- Substituent Effects : Halogenated analogs (e.g., 4-chloro, 2-fluoro) exhibit altered electronic properties and metabolic stability compared to the benzylmorpholine derivative .

Key Observations :

- The target compound’s synthesis likely involves protecting-group strategies to preserve the morpholine ring integrity, whereas halogenated analogs (e.g., 4-chloro) may require milder conditions .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physicochemical Data

Key Observations :

- The target compound’s moderate LogP (2.1) balances lipophilicity and solubility, making it suitable for oral bioavailability.

- Halogenated derivatives (e.g., 2-fluoro) show higher aqueous solubility in salt forms, advantageous for formulation .

- Antimicrobial activity in morpholine-containing analogs () contrasts with the CNS effects of amphetamine-like compounds .

Biological Activity

1-(4-Benzylmorpholin-2-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 1394040-00-6

- Molecular Weight : 219.31 g/mol

This compound features a morpholine ring substituted with a benzyl group, which is significant for its biological activity.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various neurotransmitter systems. Research indicates that compounds with similar structures may act as modulators of neurotransmitter receptors, particularly in the central nervous system (CNS).

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were evaluated against common bacterial strains, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further investigation in antibiotic development .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It was tested on various cancer cell lines, showing selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HeLa (Cervical cancer) | 12 |

These findings indicate its potential as a lead compound for developing anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against multidrug-resistant strains of bacteria. The study reported that the compound effectively reduced bacterial load in vitro and showed promise in animal models, suggesting its potential as a new antimicrobial agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It was found to exhibit anxiolytic-like effects in rodent models, potentially through modulation of the GABAergic system. This suggests that it could be beneficial for treating anxiety disorders, although further studies are necessary to confirm these effects .

Q & A

Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.